molecular formula C18H20Cl2N2 B161905 1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine

1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine

Cat. No.: B161905
M. Wt: 335.3 g/mol
InChI Key: UVQVBDRHJUMBET-UHFFFAOYSA-N
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Description

1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine is a chemical compound with the molecular formula C17H18Cl2N2. It has a molecular weight of 321.25 and is typically stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines were synthesized for in vitro serotonin reuptake transporter (SERT) inhibition and in vivo antidepressant activity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 . Further structural analysis would require more specific data or computational modeling .

Scientific Research Applications

Antimycobacterial Activity

1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine and its derivatives have been studied for their antimycobacterial properties. Specifically, variously substituted phenyl rings added to the pyrrole nucleus of the compound were evaluated for activity against Mycobacterium tuberculosis and atypical mycobacteria. Some derivatives exhibited significant activity, outperforming established antimycobacterial drugs like streptomycin and isoniazid (Biava et al., 2008).

Chemical Characterization and DFT Studies

The compound has also been characterized through various spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy. Density Functional Theory (DFT) calculations were conducted to understand its properties better, including the determination of its HOMO-LUMO energy gap, Fukui Function Analysis for reactive sites, and molecular docking studies to explore its potential biological activity (Murugesan et al., 2021).

Molecular Structure and Crystallography

The molecular structure and crystallography of related compounds have been extensively studied, revealing intricate details about molecular conformation, packing, and intermolecular interactions. These studies are crucial for understanding the physical and chemical behavior of these compounds in various applications (Dong & Huo, 2009).

Synthesis and Application in Medicinal Chemistry

The synthesis methodologies and applications of this compound in medicinal chemistry, particularly as an intermediate in drug synthesis, have been explored. Efficient methods for the synthesis and isolation of these compounds open up pathways for the development of new therapeutic agents (Kushakova et al., 2004).

Mechanism of Action

Target of Action

CAY10704 is a potent inhibitor of the Hepatitis C Virus (HCV) . The primary target of this compound is the HCV infection, which is a significant cause of liver disease worldwide .

Mode of Action

It is known to inhibit hcv infection effectively . The compound interacts with the virus, preventing it from replicating and spreading within the host organism .

Biochemical Pathways

It is clear that the compound interferes with the virus’s ability to replicate, thereby disrupting its life cycle .

Pharmacokinetics

CAY10704 displays good pharmacokinetics when delivered intraperitoneally in mice . It has preferential liver distribution, which is beneficial given that HCV primarily affects the liver . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability and effectiveness against HCV .

Result of Action

The primary result of CAY10704’s action is the inhibition of HCV infection . It displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells , indicating that it can effectively combat the virus without causing significant harm to the host cells .

Action Environment

The action of CAY10704 can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of HCV present . Additionally, individual patient factors, such as overall health, liver function, and presence of other diseases, can also impact the compound’s efficacy .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, if inhaled, or if it causes skin or eye irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential as a SERT inhibitor, given the promising results seen with similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Properties

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQVBDRHJUMBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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